molecular formula C13H14ClN3O2S B4506251 N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4506251
M. Wt: 311.79 g/mol
InChI Key: DZHPSRWQXOEXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0495256 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methodologies for synthesizing thiadiazole derivatives, including the compound , highlighting their potential in creating compounds with significant biological activities. For instance, Hassan et al. (2014) detailed the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through elemental analysis and spectral data (Hassan et al., 2014). Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activity

The synthesized thiadiazole derivatives have been evaluated for their antimicrobial and anticancer activities. Qu et al. (2018) designed and synthesized 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety, finding moderate to good antibacterial efficacy compared with the reference drug Chloromycin (Qu et al., 2018). Noolvi et al. (2016) reported on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showing significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016). Furthermore, Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents, demonstrating their efficacy against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Corrosion Inhibition

Attou et al. (2020) explored the application of a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in an acidic environment, showing a protection degree of approximately 98%, indicating the compound's potential in industrial applications (Attou et al., 2020).

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, evaluating their nematocidal activities and finding that some compounds showed good activity against Bursaphelenchus xylophilus, a nematode pest (Liu et al., 2022).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-3-4-9-12(20-17-16-9)13(18)15-10-7-8(14)5-6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHPSRWQXOEXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.